3-[3-(4-methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic Acid
Description
Properties
IUPAC Name |
3-[3-(4-methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O4/c1-4-7(11-16-10-4)8-9-5(15-12-8)2-3-6(13)14/h2-3H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHRMIJAXIZEJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C2=NOC(=N2)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(4-methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic Acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with hydrazine to form the hydrazide intermediate. This intermediate then undergoes cyclization with a suitable nitrile to form the 1,2,4-oxadiazole ring.
Industrial Production Methods: Industrial production may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the 1,2,5-oxadiazole ring, forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole rings, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. A study synthesized various oxadiazole derivatives and evaluated their efficacy against cancer cell lines such as HeLa (cervical) and MCF-7 (breast) using MTT assays. The results showed that several derivatives had low IC50 values, indicating potent anticancer activity compared to standard treatments like doxorubicin .
Antidiabetic Properties
In addition to anticancer effects, oxadiazole derivatives have been investigated for their potential as anti-diabetic agents. A study involving in vivo tests on genetically modified diabetic models demonstrated that certain synthesized compounds significantly reduced glucose levels. These findings suggest that the compound could be further explored for therapeutic use in diabetes management .
Antimicrobial and Anti-inflammatory Effects
Oxadiazole compounds are also recognized for their antimicrobial and anti-inflammatory properties. Various studies have reported that these compounds show activity against a range of pathogens and can reduce inflammation markers in vitro and in vivo. This broad spectrum of biological activity makes them attractive candidates for further research in pharmaceutical applications .
Pesticidal Activity
Research has indicated that oxadiazole derivatives possess insecticidal properties. These compounds can be utilized in agricultural settings to develop new pesticides that are effective against specific pests while minimizing environmental impact. The synthesis of such compounds often involves modifications to enhance their bioactivity against target organisms .
Photovoltaics and Sensors
Oxadiazoles have been employed in material science as components in organic photovoltaics and sensors due to their electronic properties. Their ability to absorb UV light makes them suitable for applications in UV filters and fluorescent materials. Ongoing research is focused on optimizing these materials for better efficiency and stability in practical applications .
Case Study 1: Anticancer Efficacy of Oxadiazole Derivatives
A comprehensive study synthesized a series of novel 1,3,4-oxadiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited significant apoptosis-inducing effects on glioblastoma cells, highlighting the potential of these compounds as anticancer agents .
Case Study 2: Antidiabetic Activity in Drosophila Models
In a study examining the anti-diabetic properties of oxadiazole derivatives, researchers utilized Drosophila melanogaster as a model organism. The findings revealed that specific compounds effectively lowered glucose levels in the flies, suggesting a mechanism that warrants further investigation for human applications .
Mechanism of Action
The compound’s mechanism of action in biological systems often involves interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic Substituents
Compound 1 : 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid
- CAS No.: 94192-18-4
- Molecular Formula : C₁₂H₁₂N₂O₄
- Molecular Weight : 248.24 g/mol
- Key Differences : Replaces the 4-methyl-1,2,5-oxadiazole group with a 4-methoxyphenyl substituent. The methoxy group enhances lipophilicity (higher logP) compared to the parent compound .
Compound 2 : 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid
- CAS No.: 500026-39-1
- Molecular Formula : C₁₃H₁₄N₂O₄
- Molecular Weight : 262.26 g/mol
Compound 3 : 3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid
Analogues with Heterocyclic Substituents
Compound 4 : 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic Acid
- Molecular Formula : C₁₀H₉N₃O₃
- Molecular Weight : 219.20 g/mol
- Crystallographic data (orthorhombic, space group Pna2₁) reveals a planar structure with intermolecular hydrogen bonds involving the carboxylic acid group .
Compound 5 : 3,4-Bis(3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazole (LLM-210)
- Molecular Formula: Not explicitly provided (see ).
- Key Differences: A high-energy material with three fused oxadiazole rings. Nitro groups enhance density and stability, contrasting with the propanoic acid side chain in the target compound .
Comparative Data Table
Biological Activity
3-[3-(4-methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of two oxadiazole rings and a propanoic acid moiety. Its molecular formula is with a molecular weight of approximately 226.21 g/mol. The structural formula can be represented as follows:
Mechanisms of Biological Activity
Research indicates that compounds containing oxadiazole moieties exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The dual oxadiazole structure in this compound suggests potential interactions with various biological targets.
Anticancer Activity
Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Gene Transcription : Certain derivatives have been identified as potent inhibitors of Rho/MRTF/SRF-mediated gene transcription, which is crucial in cancer cell growth and metastasis .
- Cell Viability Assays : In vitro studies involving cell lines such as PC3 (prostate cancer) demonstrated significant inhibition of cell viability at concentrations ranging from 10 to 100 µM .
Case Study 1: Antitumor Activity
A study conducted on a series of oxadiazole derivatives found that those with a propanoic acid side chain exhibited enhanced antitumor activity compared to their counterparts without this functional group. The optimal carbon chain length between the oxadiazole and the carboxylic acid was determined to be three carbons .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 42 | Rho Pathway Inhibition |
| Compound B | 339 | Cell Cycle Arrest |
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of oxadiazole derivatives. The findings indicated that compounds similar to this compound displayed significant activity against various bacterial strains, suggesting potential use in treating infections .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed that the presence of both oxadiazole rings significantly contributes to the biological activity of the compound. Modifications in the side chains or variations in the ring structures often resulted in diminished activity .
Q & A
Q. What are the recommended synthetic routes for 3-[3-(4-methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic Acid, and how do reaction conditions influence yield?
The compound can be synthesized via cyclocondensation reactions using nitrile oxides and carboxylic acid derivatives. For example, describes a method involving refluxing with nitrile precursors in ethanol under basic conditions (e.g., potassium hydroxide). Yield optimization requires precise control of stoichiometry (e.g., 1:1 molar ratio of nitrile oxide to propanoic acid derivative), temperature (70–80°C), and reaction time (6–12 hours). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography is critical to achieve >90% purity .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : Use - and -NMR to confirm the presence of the oxadiazole rings (peaks at δ 8.2–8.5 ppm for aromatic protons) and the propanoic acid moiety (δ 2.5–3.0 ppm for methylene groups) .
- X-ray crystallography : demonstrates that single-crystal X-ray diffraction resolves the planar geometry of the oxadiazole rings and hydrogen-bonding interactions between the carboxylic acid group and solvent molecules .
- IR spectroscopy : Detect characteristic C=O (1700–1750 cm) and C=N (1600–1650 cm) stretches .
Q. How should the compound be stored to ensure stability, and what solvents are optimal for dissolution?
Store at room temperature (RT) in airtight containers protected from light and moisture. For dissolution, use polar aprotic solvents (e.g., DMSO, DMF) due to the compound’s limited solubility in water (<1 mg/mL). Ethanol or methanol is suitable for preparing stock solutions (10–50 mM) for biological assays .
Advanced Research Questions
Q. How does the compound’s structural uniqueness influence its interaction with biological targets?
The fused oxadiazole rings provide rigidity and π-π stacking potential, while the propanoic acid group enables hydrogen bonding with enzymes (e.g., cyclooxygenase-2). Computational docking studies () suggest the 4-methyl-1,2,5-oxadiazole moiety enhances binding affinity to hydrophobic pockets in protein targets. Comparative studies with analogs lacking the methyl group show a 30% reduction in inhibitory activity .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies in IC values (e.g., 5–50 μM in kinase inhibition assays) may arise from assay conditions (e.g., buffer pH, ATP concentration). To standardize results:
Q. How can computational methods (e.g., QSAR, MD simulations) guide the optimization of its pharmacological properties?
- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on the oxadiazole) with logP and bioavailability. highlights that adding a fluorine atom at the 4-position improves membrane permeability by 20% .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes to identify stable binding conformations over 100 ns trajectories. This predicts off-target effects (e.g., interaction with serum albumin) .
Q. What are the key challenges in scaling up synthesis without compromising purity?
Large-scale reactions face issues with exothermic cyclocondensation (risk of side products). Mitigation strategies include:
Q. How do structural modifications (e.g., methyl group replacement) affect the compound’s reactivity in nucleophilic substitution reactions?
Replacing the 4-methyl group with electron-deficient substituents (e.g., nitro) increases electrophilicity at the oxadiazole C-5 position, enabling faster SNAr reactions. Kinetic studies show a 50% reduction in reaction time with nitro-substituted analogs compared to methyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
